4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide
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Overview
Description
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as DMFOB and is synthesized using a specific method.
Mechanism of Action
The mechanism of action of DMFOB is not fully understood, but it is believed to act on specific receptors in the brain and cancer cells. DMFOB has been shown to modulate the activity of GABA receptors in the brain, leading to its neuroprotective effect. In cancer cells, DMFOB has been shown to inhibit the activity of specific enzymes involved in cell growth and division, leading to its anticancer effect.
Biochemical and Physiological Effects:
DMFOB has been shown to have various biochemical and physiological effects, including neuroprotection, anticancer activity, and modulation of GABA receptors. DMFOB has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effect.
Advantages and Limitations for Lab Experiments
DMFOB has several advantages for lab experiments, including its well-established synthesis method, high purity, and potential applications in various fields of research. However, DMFOB also has some limitations, including its limited solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for DMFOB research, including the development of new drugs based on its structure, the identification of its specific targets in the brain and cancer cells, and the optimization of its pharmacological properties. DMFOB can also be used as a tool to study the role of GABA receptors in the brain and the mechanisms of cancer cell growth and division.
Synthesis Methods
DMFOB is synthesized using a specific method that involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine and 4-fluorobutyryl chloride in the presence of a base. The reaction takes place in an organic solvent, and the product is obtained using a purification process. The synthesis method is well-established, and the compound can be synthesized in large quantities.
Scientific Research Applications
DMFOB has shown potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, DMFOB has been shown to have a neuroprotective effect and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, DMFOB has been shown to inhibit the growth of cancer cells and can be used as a potential anticancer drug. In drug discovery, DMFOB can be used as a lead compound to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-26-16-11-6-13(12-17(16)27-2)20-23-19(28-24-20)5-3-4-18(25)22-15-9-7-14(21)8-10-15/h6-12H,3-5H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMOUNXWGMOKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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